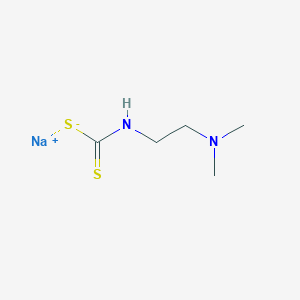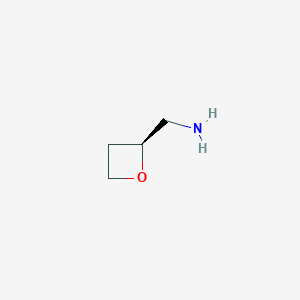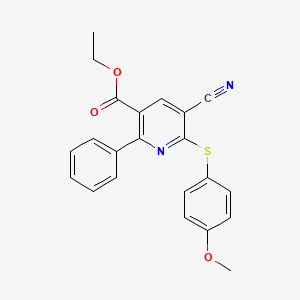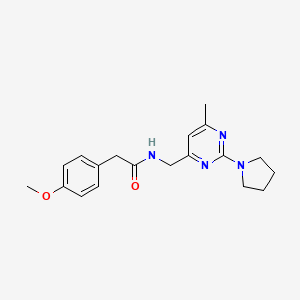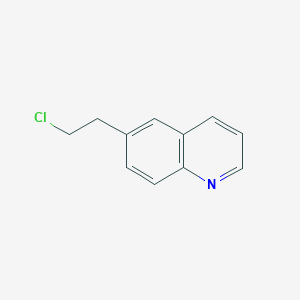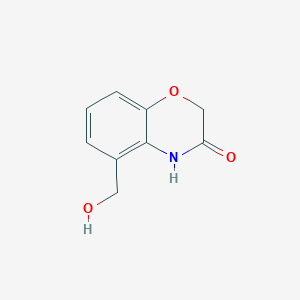![molecular formula C20H19N5O3 B2403065 N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 1002933-22-3](/img/structure/B2403065.png)
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound’s structure includes a benzofuran moiety, a pyrazole ring, and a dihydropyrimidine ring, making it a complex and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
TCMDC-124939, also known as N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 by forming a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing process in the malarial parasite . The compound’s interaction with PfCLK3 leads to the phosphorylation of parasite SR proteins , indicating a role in the processing of parasite RNA .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when washed out 6 hours after exposure .
Result of Action
The molecular and cellular effects of TCMDC-124939’s action primarily involve the inhibition of the PfCLK3 kinase, leading to disruption in the RNA splicing process of the malarial parasite . This disruption is likely to affect the survival and propagation of the parasite, thereby acting as a potential antimalarial strategy .
Biochemical Analysis
Biochemical Properties
TCMDC-124939 has been found to interact with enzymes such as Prolyl-tRNA synthetase (ProRS) and M32 metallocarboxypeptidases (MCPs) in Plasmodium falciparum . The compound binds outside the active site of these enzymes, showing specificity for PfProRS and PfMCP-1 . This interaction leads to the inhibition of these enzymes, thereby affecting the biochemical reactions within the parasite .
Cellular Effects
The effects of TCMDC-124939 on cellular processes are primarily related to its inhibitory action on key enzymes. By inhibiting ProRS and MCPs, TCMDC-124939 disrupts protein synthesis and peptide catabolism, essential processes for the survival and growth of the parasite . This leads to a decrease in parasite viability and an overall reduction in infection rates .
Molecular Mechanism
The molecular mechanism of TCMDC-124939 involves its interaction with the active sites of ProRS and MCPs . The compound binds to these enzymes, inhibiting their activity and disrupting essential biochemical reactions within the parasite . This mechanism of action is unique and specific, contributing to the compound’s potential as an antimalarial drug .
Temporal Effects in Laboratory Settings
The compound has shown consistent inhibitory effects on ProRS and MCPs over time
Metabolic Pathways
Given its inhibitory effects on ProRS and MCPs, it is likely that TCMDC-124939 affects the pathways related to protein synthesis and peptide catabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran-2-carboxamide core, followed by the introduction of the pyrazole and dihydropyrimidine rings through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrazole rings using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Uniqueness
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, including the benzofuran, pyrazole, and dihydropyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-6-14-11-18(26)23-20(21-14)25-17(9-12(2)24-25)22-19(27)16-10-13-7-4-5-8-15(13)28-16/h4-5,7-11H,3,6H2,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIBHNZOPPULHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)


![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)
![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)

![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)
![N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2402994.png)
